[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride
Description
[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride (CAS No. 50822-98-5) is a synthetic organic compound structurally characterized by a phenethylamine backbone substituted with a para-methoxy group on the phenyl ring and a dimethylaminoethyl moiety. It is commonly identified as Impurity A (EP) in the synthesis of the antidepressant drug venlafaxine hydrochloride . Alternative names include 4-methoxyphenethylamine hydrochloride, O-methyltyramine hydrochloride, and NSC 43687 hydrochloride . The compound’s molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.72 g/mol. Its primary relevance lies in pharmaceutical quality control, where it is monitored as a process-related impurity during venlafaxine manufacturing .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)9-8-10-4-6-11(13-3)7-5-10;/h4-7H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKQVYTRHJIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
Pharmacological Effects
Research indicates that [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride interacts with various neurotransmitter systems, particularly those involved in mood regulation and cognitive function. The compound may exhibit:
- Anxiolytic Properties : Potential use in treating anxiety disorders due to its modulation of neurotransmitter receptors.
- Anti-inflammatory Effects : Studies suggest it may serve as an anti-inflammatory agent, providing therapeutic benefits in conditions characterized by inflammation.
Study on Neurotransmitter Interaction
A study focused on the interaction of this compound with serotonin receptors indicated its potential role in modulating serotonin levels, which are crucial for mood regulation. Researchers observed that the compound could enhance serotonin signaling pathways, suggesting its utility in treating depression and anxiety disorders .
Anti-inflammatory Research
Another research effort investigated the anti-inflammatory properties of this compound in animal models. Results demonstrated a significant reduction in inflammatory markers following treatment with this compound, highlighting its potential application as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Venlafaxine Hydrochloride and Its Impurities
Venlafaxine Hydrochloride (CAS 99300-78-4) is a serotonin-norepinephrine reuptake inhibitor (SNRI) with the formula C₁₇H₂₇NO₂·HCl (MW: 313.87 g/mol). Structurally, it incorporates a cyclohexanol ring and a 4-methoxyphenyl group, distinguishing it from [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride, which lacks the cyclohexanol moiety .
Dopamine Hydrochloride (CAS 62-31-7)
Dopamine hydrochloride (C₈H₁₂ClNO₂, MW: 189.64 g/mol) shares the phenethylamine backbone but differs in substituents:
Diphenhydramine Hydrochloride (CAS 147-24-0)
Diphenhydramine (C₁₇H₂₁NO·HCl, MW: 291.82 g/mol) is an ethanolamine derivative with:
SKF-96365 (TRPC Channel Inhibitor)
2-(4-Hydroxy-3-methoxyphenyl)ethylamine Hydrochloride (CAS 1477-68-5)
This compound (C₉H₁₄ClNO₂, MW: 203.67 g/mol) is structurally analogous to the target compound but features:
- Substituents : 4-Hydroxy-3-methoxyphenyl (guaiacol) group.
- Role : Intermediate in catecholamine synthesis vs. the target’s role as a pharmaceutical impurity .
Research Findings and Implications
- Synthetic Relevance : The target compound’s detection in venlafaxine synthesis highlights challenges in controlling alkylation and ring-closure steps .
- Structural-Activity Relationship (SAR) : The 4-methoxy group enhances lipophilicity compared to dopamine’s polar catechol group, influencing metabolic stability .
- Regulatory Significance : Quantification of this impurity is critical for meeting pharmacopeial standards (e.g., European Pharmacopoeia) .
Biological Activity
Overview
[2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride, also known as 4-Methyl-2-phenylethylamine hydrochloride, is a synthetic compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol. It is primarily studied for its potential therapeutic applications and biological activities, particularly its interactions with various receptors and enzymes.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including neurotransmitter receptors. It may function as an agonist or antagonist, influencing various biochemical pathways depending on the context of use. The compound's structure allows it to modulate receptor activity, which can lead to significant physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : It interacts with adrenergic and dopaminergic systems, potentially affecting mood and cognitive functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although detailed mechanisms remain to be elucidated.
- Anticancer Potential : Some studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Contains methoxy groups at different positions | Similar neurotransmitter modulation |
| Benzeneethanamine, 4-methoxy-N,N-dimethyl- | Slight structural variations | Potentially similar receptor interactions |
Case Studies
- Clinical Observations : A case report highlighted the effects of related compounds in clinical settings, noting symptoms such as tachycardia and agitation following exposure. This emphasizes the need for careful monitoring when using such compounds in therapeutic contexts .
- Experimental Studies : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. For instance, experiments revealed IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells .
Research Findings
Recent studies have explored the pharmacokinetics and dynamics of this compound:
- Pharmacokinetic Evaluation : Investigations into absorption, distribution, metabolism, and excretion (ADME) have shown that the compound is metabolized through various pathways, influencing its biological availability and efficacy.
- Toxicological Assessments : Toxicity studies indicate potential adverse effects at high doses, necessitating further research to establish safe dosage parameters for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for [2-(4-Methoxyphenyl)ethyl]dimethylamine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via reductive amination or alkylation of 4-methoxyphenethylamine with methyl halides, followed by hydrochloride salt formation. A validated approach involves phase-transfer catalysis (PTC) using PEG-400 or Aliquate-336 to enhance reaction efficiency. For example, in Venlafaxine synthesis (a structurally related compound), N,N-dimethylation is achieved using formic acid-formaldehyde in a 1,4-dioxane:water mixture, yielding >95% purity . Key factors include:
- Catalyst selection : PEG-400 improves solubility, while Aliquate-336 accelerates alkylation.
- Temperature : Reflux conditions (80–100°C) minimize side reactions.
- Salt formation : HCl gas in isopropanol ensures high-purity hydrochloride salt crystallization.
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) is standard, using C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0). For impurity profiling (e.g., in Venlafaxine Hydrochloride), LC-MS identifies structural analogs such as ethyl ester derivatives (e.g., Imp. B(EP), CAS 323176-93-8) . Key parameters:
- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
- Flow rate : 1.0 mL/min.
- Detection limit : 0.1% w/w for impurities.
Advanced Research Questions
Q. How does this compound interact with neurotransmitter transporters, and what are the implications for neuropharmacology?
Methodological Answer: The compound’s structural similarity to Venlafaxine (a serotonin-norepinephrine reuptake inhibitor, SNRI) suggests potential affinity for monoamine transporters. In vitro assays using radiolabeled ligands (e.g., [³H]-paroxetine for serotonin transporters) can quantify inhibition constants (Ki). For example, Venlafaxine exhibits Ki values of 7.5 µM (SERT) and 2.3 µM (NET) . Mechanistic studies should include:
- Competitive binding assays : Compare displacement of [³H]-imipramine.
- Functional uptake assays : Measure serotonin/norepinephrine uptake in synaptosomes.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from enantiomeric impurities or varying salt forms. For example, (R)- and (S)-enantiomers of related compounds (e.g., CAS 1206910-91-9) show divergent biological activities . Strategies include:
Q. What role does the methoxyphenyl group play in the compound’s stability under physiological conditions?
Methodological Answer: The 4-methoxyphenyl moiety enhances lipophilicity and metabolic resistance. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) show:
Q. How can researchers design experiments to assess the compound’s potential off-target effects on ion channels?
Methodological Answer: Patch-clamp electrophysiology on TRPC3 channels (implicated in calcium signaling) is recommended. SKF-96365, a TRPC inhibitor with a similar methoxyphenyl structure, serves as a positive control (IC50 = 10 µM) . Experimental design:
- Voltage protocols : Test inhibition at −60 mV holding potential.
- Calcium imaging : Use Fluo-4 AM to quantify intracellular Ca²⁺ flux.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
